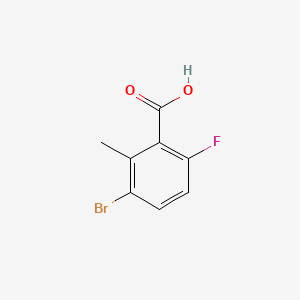

3-Amino-4-fluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

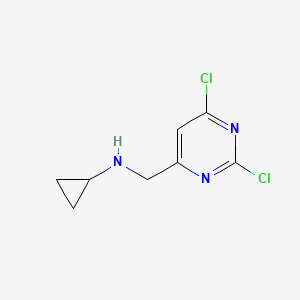

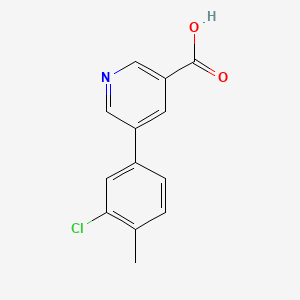

3-Amino-4-fluorobenzaldehyde is a chemical compound . It’s a monofluorinated aromatic aldehyde .

Chemical Reactions Analysis

A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed . A possible reaction mechanism has been proposed including Knoevenagel condensation followed by aromatic nucleophilic substitution .Scientific Research Applications

Multicomponent Reactions in Organic Synthesis

3-Amino-4-fluorobenzaldehyde: is utilized in multicomponent reactions (MCRs), which are highly valued in organic synthesis for their efficiency and ability to generate complex molecules . It participates in reactions like the Knoevenagel condensation, often followed by nucleophilic aromatic substitution, to create α-arylidene-β-ketonitriles. These compounds are precursors to various carbo- and heterocyclic compounds, which are structurally similar to biologically active drug components.

Pharmaceutical Applications

In pharmaceutical research, 3-Amino-4-fluorobenzaldehyde serves as a key intermediate in the synthesis of potential therapeutic agents . It’s involved in the creation of anti-hyperglycemic and anti-tuberculosis agents, as well as medications like entacapone, which is used in treating Parkinson’s disease. The compound’s ability to form α-arylidene-β-ketonitriles is particularly significant, as these structures are found in a variety of cytotoxic agents.

Organic Synthesis

This compound is instrumental in the synthesis of amino-substituted aromatic aldehydes, which are further used to create important heterocyclic quinolines and spiro derivatives . These reactions are intriguing due to the electronic structure of fluorobenzaldehydes, where the fluorine atom’s lone pair is conjugated with the aromatic ring, influencing the reactivity in nucleophilic substitution reactions.

Material Science

In material science, 3-Amino-4-fluorobenzaldehyde is explored for its potential in creating new materials with unique properties . Its reactivity with various amines and acids can lead to the development of novel compounds with potential applications in advanced materials, such as smart coatings or sensors.

Analytical Chemistry

The compound finds use in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods . Its distinct chemical structure allows for accurate identification and quantification in complex mixtures, aiding in the analysis of pharmaceuticals and other chemical entities.

Biochemistry Research

In biochemistry, 3-Amino-4-fluorobenzaldehyde is used to study enzyme-catalyzed reactions and biochemical pathways . Its role as a synthetic intermediate can help in tracing metabolic processes and understanding the biochemical basis of diseases.

Safety and Hazards

Mechanism of Action

Target of Action

3-Amino-4-fluorobenzaldehyde is a synthetic intermediate . It is primarily used in the synthesis of various organic compounds, including heterocycles . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

The compound acts through nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-4-fluorobenzaldehyde are those involved in the synthesis of various organic compounds, including heterocycles . The compound can also be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of the action of 3-Amino-4-fluorobenzaldehyde is the formation of new organic compounds. For example, it can react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate to give 4-aminobenzaldehydes .

Action Environment

The action of 3-Amino-4-fluorobenzaldehyde is influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction it undergoes can be affected by the presence of electron-acceptor substituents in the ortho- and para-positions . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

3-amino-4-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMDGMKHHDLUMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)